5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide
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Overview
Description
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pentanamide chain. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide, typically involves multi-step procedures. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization steps . The reaction conditions often require specific temperatures and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways and exerting its effects. The piperazine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core
Uniqueness
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O3 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H28N4O3/c1-15(2)22-19(26)8-5-9-20(27)24-10-12-25(13-11-24)21(28)18-14-16-6-3-4-7-17(16)23-18/h3-4,6-7,14-15,23H,5,8-13H2,1-2H3,(H,22,26) |
InChI Key |
AFVZNMUCHLJJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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